molecular formula C17H16ClNO4S B6412941 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261972-11-5

2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412941
CAS RN: 1261972-11-5
M. Wt: 365.8 g/mol
InChI Key: PZBUIMOWVRPMNT-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% (2C4P95) is an organosulfur compound that has a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reagent in the synthesis of various pharmaceuticals and other compounds. 2C4P95 is also used as a stabilizer in the production of various polymers and resins. This compound is also used as an antioxidant in the food industry.

Scientific Research Applications

2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is widely used in scientific research as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reagent in the synthesis of various pharmaceuticals and other compounds. It is also used as a stabilizer in the production of various polymers and resins. 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in the production of various polymers, such as polyvinyl chloride, polystyrene, and polyethylene. It has also been used in the production of various pharmaceuticals, such as antifungal agents, anxiolytics, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals, and as a stabilizer, preventing the degradation of polymers and resins. It is also believed to act as a catalyst, promoting the formation of various polymers and resins.
Biochemical and Physiological Effects
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, scavenging free radicals and preventing the oxidation of various compounds. It has also been shown to have anti-inflammatory activity, reducing inflammation in cells and tissues. Additionally, it has been shown to have anticancer activity, inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in lab experiments include its availability, low cost, and ease of use. Additionally, it has a wide range of applications in organic synthesis, polymerization reactions, and the synthesis of various pharmaceuticals and other compounds. The main limitation of using 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in lab experiments is its potential toxicity. Therefore, it is important to use the compound in a safe and controlled environment and to wear protective equipment when handling it.

Future Directions

The future directions for 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and food industries. Additionally, further research into its potential toxicity and its potential use as an antioxidant and stabilizer in food and pharmaceuticals is also needed. Finally, further research into its potential use as a catalyst in polymerization reactions is also needed.

Synthesis Methods

2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of pyrrolidinylsulfonyl chloride with 2-chlorobenzoic acid. This reaction is carried out in the presence of a base, such as pyridine, and in a polar solvent, such as dimethyl sulfoxide (DMSO). The reaction is then quenched with an acid, such as hydrochloric acid, and the product is isolated by filtration. Other methods of synthesis include the reaction of pyrrolidinylsulfonyl chloride with 2-chlorobenzaldehyde or the reaction of pyrrolidinylsulfonyl chloride with 4-chlorobenzoyl chloride.

properties

IUPAC Name

2-chloro-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-16-11-13(5-8-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBUIMOWVRPMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692360
Record name 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261972-11-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-4′-(1-pyrrolidinylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261972-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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